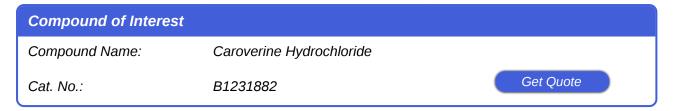


Spectrophotometric Determination of Caroverine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Caroverine in pharmaceutical formulations using spectrophotometric methods. Caroverine, a spasmolytic agent, can be accurately and reliably quantified using simple and cost-effective spectrophotometric techniques. The methods described herein are suitable for routine quality control analysis of Caroverine in both bulk drug substance and finished pharmaceutical products. The protocols include direct UV spectrophotometry and visible spectrophotometry based on derivatization or charge-transfer complex formation. Validation parameters for the described methods are summarized, demonstrating their accuracy, precision, and linearity.

Introduction

Caroverine is a derivative of isoquinoline and is used as a spasmolytic drug due to its calcium channel blocking activity.[1] Ensuring the quality and potency of Caroverine in pharmaceutical formulations is crucial for its therapeutic efficacy and safety. While chromatographic methods like HPLC are available, spectrophotometry offers a simpler, more rapid, and economical alternative for routine analysis, particularly in quality control laboratories where modern,



expensive instrumentation may not be readily available.[1][2] This document outlines three validated spectrophotometric methods for the determination of Caroverine.

Methods Overview

Three primary spectrophotometric methods for the determination of Caroverine are presented:

- Direct UV Spectrophotometry: This method involves the direct measurement of Caroverine's absorbance in the UV region. It is a straightforward and rapid technique.
- Visible Spectrophotometry using Folin-Ciocalteu Reagent: This method is based on the
 reduction of the tungstate in the Folin-Ciocalteu phenol reagent by Caroverine in an alkaline
 medium, which produces a blue-colored chromogen that can be measured in the visible
 region.[1][3][4] This method is noted for being extraction-free.[1][3][4]
- Visible Spectrophotometry via Charge-Transfer Complexation: This method relies on the reaction of Caroverine as an n-electron donor with various π-acceptors to form intensely colored charge-transfer complexes.[5] Reagents such as 7,7,8,8-Tetracyanoquinodimethane (TCNQ) and chloranil are used as π-acceptors.[5]

Quantitative Data Summary

The following tables summarize the key validation parameters for the different spectrophotometric methods for Caroverine determination.

Table 1: Method Validation Parameters



Parameter	Method A: Direct UV	Method B: Folin- Ciocalteu	Method C1: TCNQ Complex	Method C2: Chloranil Complex
λmax (nm)	304	740[1][3]	525	560[5]
Linearity Range (μg/mL)	0.5 - 18	2 - 28[1][3]	1 - 35	2 - 30[5]
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	5.55 x 10⁴	2.15 x 10 ⁴ [1]	1.17 x 10 ⁴	2.8 x 10⁴[5]
Correlation Coefficient (r²)	0.999	0.9998[1]	0.9999	0.9998[5]
Limit of Detection (LOD) (µg/mL)	0.44	1.15[1][3]	Not Reported	Not Reported
Limit of Quantification (LOQ) (µg/mL)	1.47	3.81[1][3]	Not Reported	Not Reported
Solvent/Medium	Ethanol	DMSO / Alkaline Medium[1]	DMSO	Dimethyl sulfoxide[5]

Experimental Protocols General Reagents and Equipment

- Double-beam UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Calibrated glassware (volumetric flasks, pipettes)
- Analytical balance
- Caroverine reference standard
- Ethanol (AR grade)



- Dimethyl sulfoxide (DMSO, AR grade)
- Folin-Ciocalteu (F-C) phenol reagent (2.0 N)[1]
- Sodium Hydroxide (NaOH)
- 7,7,8,8-Tetracyanoquinodimethane (TCNQ)
- Chloranil
- Pharmaceutical formulations containing Caroverine (e.g., 20 mg tablets)[1][5]

Method A: Direct UV Spectrophotometry

- 1. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of Caroverine reference standard and dissolve it in 100 mL of ethanol in a volumetric flask to obtain a stock solution of 100 μg/mL.
- 2. Preparation of Calibration Standards:
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 18 μg/mL by appropriate dilution with ethanol.
- 3. Sample Preparation:
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Caroverine and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of ethanol, sonicate for 15 minutes, and then dilute to the mark with ethanol.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute the filtrate with ethanol to obtain a final concentration within the calibration range.
- 4. Spectrophotometric Measurement:



- Measure the absorbance of the standard and sample solutions at 304 nm against an ethanol blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Caroverine in the sample solution from the calibration curve.

Method B: Visible Spectrophotometry using Folin-Ciocalteu Reagent

- 1. Preparation of Reagents:
- Caroverine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of pure Caroverine in 100 mL of DMSO.[1]
- Sodium Hydroxide Solution (1.0 N): Dissolve 4.0 g of NaOH in 100 mL of distilled water.[1]
- Folin-Ciocalteu Reagent: Use a commercially available 2.0 N solution.[1]
- 2. Preparation of Calibration Standards:
- Prepare working standard solutions of Caroverine in the range of 2-28 μg/mL by diluting the stock solution with DMSO.[1][3]
- 3. General Analytical Procedure:
- Into a series of 10 mL volumetric flasks, pipette different aliquots of the working standard solutions.
- To each flask, add 1.0 mL of Folin-Ciocalteu reagent followed by 1.0 mL of 1.0 N NaOH solution.
- Dilute to the mark with distilled water.
- Measure the absorbance of the resulting blue-colored solution at 740 nm against a reagent blank prepared in the same manner without the drug.[1][3]



- Construct a calibration curve and determine the concentration of Caroverine in the samples.
- 4. Sample Preparation:
- Prepare a sample solution from the pharmaceutical formulation as described in Method A, but use DMSO as the solvent to achieve a concentration of 1 mg/mL.
- Further dilute with DMSO to bring the concentration within the linear range of the method.
- Proceed with the analytical procedure as described in step 3.

Method C: Visible Spectrophotometry via Charge-Transfer Complexation

C1: Using TCNQ Reagent

- 1. Preparation of Reagents:
- Caroverine Standard Solution: Prepare a stock solution of Caroverine in DMSO. From this, prepare working solutions in the range of 1-35 μg/mL.
- TCNQ Solution: Prepare a solution of TCNQ in a suitable solvent (the specific concentration and solvent for the TCNQ solution should be optimized, though 1 mL is added to the reaction).
- 2. Analytical Procedure:
- Pipette aliquots of the Caroverine drug solution (containing 1-35 μg/mL) into a series of 10 mL volumetric flasks.
- Add 1 mL of the TCNQ solution to each flask.
- Heat the solutions in a thermostated water bath at 40°C for 5 minutes.
- Cool to room temperature and dilute to volume with DMSO.
- Measure the absorbance of the colored complex at 525 nm against a reagent blank.

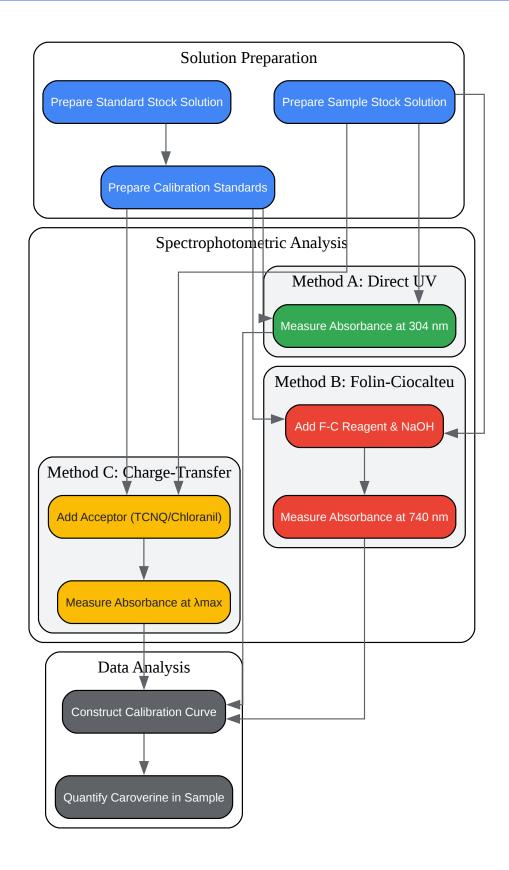


C2: Using Chloranil Reagent

- 1. Preparation of Reagents:
- Caroverine Standard Stock Solution (1 mg/mL): Prepare in DMSO.[5]
- Chloranil Solution: Prepare a solution of chloranil in a suitable solvent.
- 2. Analytical Procedure:
- The reaction involves the formation of a charge-transfer complex between Caroverine and chloranil, which absorbs maximally at 560 nm.[5]
- The procedure is similar to that for TCNQ, involving the mixing of Caroverine solution with the chloranil reagent and measuring the absorbance of the resulting colored product. The optimal reaction conditions (reagent concentration, reaction time, and temperature) should be established.

Experimental Workflows





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Caption: Experimental workflow for spectrophotometric determination of Caroverine.



Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of Caroverine in pharmaceutical formulations.[1][5] These methods can be effectively employed for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques.[1] The choice of method may depend on the available instrumentation, reagents, and the specific requirements of the analysis. It is recommended to validate the chosen method in-house according to ICH guidelines to ensure its suitability for the intended purpose.[5]

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